molecular formula C9H18ClN3 B12230804 N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12230804
M. Wt: 203.71 g/mol
InChI Key: WPSXPZTWQLULOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2,4-dimethylpyrazole with butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as crystallization or chromatography to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyl-2,4-dimethylpyrazol-3-one, while reduction could produce N-butyl-2,4-dimethylpyrazol-3-amine .

Mechanism of Action

The mechanism of action of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-8(2)7-11-12(9)3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

WPSXPZTWQLULOD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=NN1C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.